

# Identifying the Pulvomycin Biosynthetic Gene Cluster: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and characterization of the **pulvomycin** biosynthetic gene cluster (BGC). **Pulvomycin**s are a class of 22-membered macrocyclic lactone antibiotics produced by Streptomyces species. This document provides a comprehensive overview of the genetic basis for **pulvomycin** biosynthesis, methodologies for its identification, and a detailed breakdown of the genes involved.

# Core Data Summary: The Pulvomycin Biosynthetic Gene Cluster

The **pulvomycin** biosynthetic gene cluster from Streptomyces sp. HRS33 spans approximately 103.7 kb and comprises 35 open reading frames (ORFs).[1] The cluster is a transacyltransferase polyketide synthase (trans-AT PKS) system, which is responsible for the assembly of the complex polyketide backbone of **pulvomycin**. The table below summarizes the putative functions of the identified ORFs within the pul gene cluster.



pulA Polyketide synthase pulB Polyketide synthase pulC Thioesterase pulD Polyketide synthase pulE Polyketide synthase pulE Polyketide synthase pulF Acyl-CoA dehydrogenase pulG Enoyl-CoA hydratase/isomerase pulH 3-hydroxyacyl-CoA dehydrogenase pulH Acyltransferase pulU Acyltransferase pulU Acyltransferase pulU Glycosyltransferase pulK Methyltransferase pulL Glycosyltransferase pulN Glycosyltransferase pulN Sugar biosynthesis enzyme pulO Acyltransferase pulP Sugar biosynthesis enzyme pulQ Sugar biosynthesis enzyme pulS Sugar biosynthesis enzyme pulS Sugar biosynthesis enzyme pulT ABC transporter ATP-binding protein pulV Transcriptional regulator pulW Hypothetical protein	Gene Name	Putative Function
pulC Thioesterase  pulD Polyketide synthase  pulE Polyketide synthase  pulF Acyl-CoA dehydrogenase  pulG Enoyl-CoA hydratase/isomerase  pulH 3-hydroxyacyl-CoA dehydrogenase  pull Acyltransferase  pulJ Acyl-CoA synthetase  pulJ Acyl-CoA synthetase  pulL Glycosyltransferase  pulL Glycosyltransferase  pulN Sugar biosynthesis enzyme  pulO Acyltransferase  pulP Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulS Sugar biosynthesis enzyme  pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulA	Polyketide synthase
pulE Polyketide synthase pulF Acyl-CoA dehydrogenase pulG Enoyl-CoA hydratase/isomerase pulH 3-hydroxyacyl-CoA dehydrogenase pulH Acytransferase pulI Acytransferase pulJ Acyl-CoA synthetase pulL Glycosyltransferase pulL Glycosyltransferase pulL Glycosyltransferase pulM Glycosyltransferase pulN Sugar biosynthesis enzyme pulO Acytransferase pulP Sugar biosynthesis enzyme pulQ Sugar biosynthesis enzyme pulQ Sugar biosynthesis enzyme pulS Sugar biosynthesis enzyme pulS Sugar biosynthesis enzyme pulT ABC transporter ATP-binding protein pulU ABC transporter permease	pulB	Polyketide synthase
pulF Acyl-CoA dehydrogenase  pulG Enoyl-CoA hydratase/isomerase  pulH 3-hydroxyacyl-CoA dehydrogenase  pull Acyltransferase  pulJ Acyl-CoA synthetase  pulK Methyltransferase  pulL Glycosyltransferase  pulM Glycosyltransferase  pulM Sugar biosynthesis enzyme  pulO Acyltransferase  pulP Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulC Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulC ABC transporter ATP-binding protein  ABC transporter permease  pulV Transcriptional regulator	pulC	Thioesterase
pulG Enoyl-CoA dehydrogenase  pulG Enoyl-CoA hydratase/isomerase  pulH 3-hydroxyacyl-CoA dehydrogenase  pull Acyltransferase  pulJ Acyl-CoA synthetase  pulK Methyltransferase  pulL Glycosyltransferase  pulM Glycosyltransferase  pulN Sugar biosynthesis enzyme  pulO Acyltransferase  pulP Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulL ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulD	Polyketide synthase
pulG Enoyl-CoA hydratase/isomerase  pulH 3-hydroxyacyl-CoA dehydrogenase  pull Acyltransferase  pulJ Acyl-CoA synthetase  pulK Methyltransferase  pulL Glycosyltransferase  pullM Glycosyltransferase  pullN Sugar biosynthesis enzyme  pulO Acyltransferase  pulP Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulE	Polyketide synthase
pull Acyltransferase  pull Acyltransferase  pull Acyl-CoA synthetase  pull Methyltransferase  pull Glycosyltransferase  pull Glycosyltransferase  pull Sugar biosynthesis enzyme  pulO Acyltransferase  pull Sugar biosynthesis enzyme  pulQ ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulF	Acyl-CoA dehydrogenase
pull Acyltransferase  pull Acyl-CoA synthetase  pull Methyltransferase  pull Glycosyltransferase  pull Sugar biosynthesis enzyme  pull ABC transporter ATP-binding protein  pull ABC transporter permease  pull Transcriptional regulator	pulG	Enoyl-CoA hydratase/isomerase
pulX Methyltransferase  pulL Glycosyltransferase  pulM Glycosyltransferase  pulN Sugar biosynthesis enzyme  pulO Acyltransferase  pulP Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulS Sugar biosynthesis enzyme  pulS ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulH	3-hydroxyacyl-CoA dehydrogenase
pulk       Methyltransferase         pulL       Glycosyltransferase         pulM       Glycosyltransferase         pulN       Sugar biosynthesis enzyme         pulO       Acyltransferase         pulP       Sugar biosynthesis enzyme         pulQ       Sugar biosynthesis enzyme         pulR       Sugar biosynthesis enzyme         pulS       Sugar biosynthesis enzyme         pulT       ABC transporter ATP-binding protein         pulU       ABC transporter permease         pulV       Transcriptional regulator	pull	Acyltransferase
pull       Glycosyltransferase         pulM       Glycosyltransferase         pulN       Sugar biosynthesis enzyme         pulO       Acyltransferase         pulP       Sugar biosynthesis enzyme         pulQ       Sugar biosynthesis enzyme         pulR       Sugar biosynthesis enzyme         pulS       Sugar biosynthesis enzyme         pulT       ABC transporter ATP-binding protein         pulU       ABC transporter permease         pulV       Transcriptional regulator	pulJ	Acyl-CoA synthetase
pulM       Glycosyltransferase         pulN       Sugar biosynthesis enzyme         pulO       Acyltransferase         pulP       Sugar biosynthesis enzyme         pulQ       Sugar biosynthesis enzyme         pulR       Sugar biosynthesis enzyme         pulS       Sugar biosynthesis enzyme         pulT       ABC transporter ATP-binding protein         pulU       ABC transporter permease         pulV       Transcriptional regulator	pulK	Methyltransferase
pulN       Sugar biosynthesis enzyme         pulO       Acyltransferase         pulP       Sugar biosynthesis enzyme         pulQ       Sugar biosynthesis enzyme         pulR       Sugar biosynthesis enzyme         pulS       Sugar biosynthesis enzyme         pulT       ABC transporter ATP-binding protein         pulU       ABC transporter permease         pulV       Transcriptional regulator	pulL	Glycosyltransferase
pulO Acyltransferase  pulP Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulS Sugar biosynthesis enzyme  pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulM	Glycosyltransferase
pulQ Sugar biosynthesis enzyme  pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulS Sugar biosynthesis enzyme  pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulN	Sugar biosynthesis enzyme
pulQ Sugar biosynthesis enzyme  pulR Sugar biosynthesis enzyme  pulS Sugar biosynthesis enzyme  pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulO	Acyltransferase
pulS Sugar biosynthesis enzyme  pulS Sugar biosynthesis enzyme  pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulP	Sugar biosynthesis enzyme
pulS Sugar biosynthesis enzyme  pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulQ	Sugar biosynthesis enzyme
pulT ABC transporter ATP-binding protein  pulU ABC transporter permease  pulV Transcriptional regulator	pulR	Sugar biosynthesis enzyme
pulU ABC transporter permease pulV Transcriptional regulator	pulS	Sugar biosynthesis enzyme
pulV Transcriptional regulator	pulT	ABC transporter ATP-binding protein
	pulU	ABC transporter permease
pulW Hypothetical protein	pulV	Transcriptional regulator
	pulW	Hypothetical protein



pulX	Hypothetical protein
pulY	Hypothetical protein
pulZ1	Dehydrogenase
pulZ2	Dehydrogenase
orf28	Hypothetical protein
orf29	Hypothetical protein
orf30	Hypothetical protein
orf31	Hypothetical protein
orf32	Hypothetical protein
orf33	Hypothetical protein
orf34	Hypothetical protein
orf35	Hypothetical protein

## **Experimental Protocols**

The identification of the **pulvomycin** biosynthetic gene cluster involves a multi-step process encompassing genomic DNA isolation, genome sequencing, bioinformatic analysis, and functional characterization.

### Genomic DNA Isolation from Streptomyces sp. HRS33

High-quality genomic DNA is a prerequisite for accurate genome sequencing. The following protocol is a standard method for DNA extraction from Streptomyces.

### Materials:

- · Streptomyces sp. HRS33 culture
- Lysozyme solution (50 mg/mL)
- Proteinase K solution (20 mg/mL)



- 10% Sodium Dodecyl Sulfate (SDS)
- Phenol:Chloroform:Isoamyl alcohol (25:24:1)
- Isopropanol
- 70% Ethanol
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

### Procedure:

- Harvest Streptomyces mycelia from a liquid culture by centrifugation.
- Resuspend the cell pellet in a suitable buffer and treat with lysozyme to degrade the cell wall.
- Add Proteinase K and SDS to lyse the cells and denature proteins.
- Perform phenol:chloroform extraction to remove proteins and other cellular debris.
- Precipitate the genomic DNA from the aqueous phase using isopropanol.
- Wash the DNA pellet with 70% ethanol to remove residual salts.
- Air-dry the pellet and resuspend the high-molecular-weight DNA in TE buffer.
- Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

### **Genome Sequencing and Bioinformatic Analysis**

Whole-Genome Sequencing: The purified genomic DNA is subjected to next-generation sequencing (NGS) to obtain the complete genome sequence of Streptomyces sp. HRS33.

Bioinformatic Analysis for BGC Identification: The sequenced genome is analyzed using specialized bioinformatics tools to identify putative secondary metabolite biosynthetic gene clusters. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline is a widely used tool for this purpose.

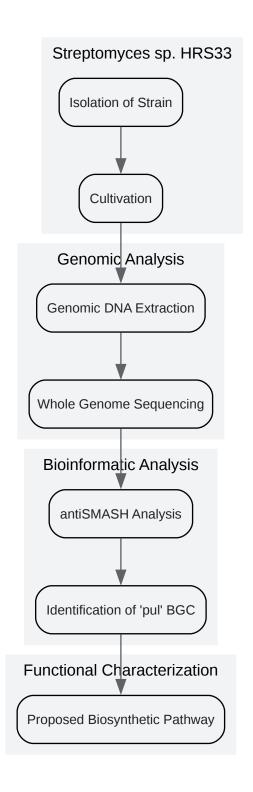
antiSMASH Analysis Workflow:



- Upload the assembled genome sequence of Streptomyces sp. HRS33 to the antiSMASH web server or use the command-line version.
- Select the appropriate taxonomic classification (Bacteria).
- Enable the detection of all known biosynthetic cluster types, with a particular focus on Type I PKS and trans-AT PKS.
- Initiate the analysis. antiSMASH will predict the locations of BGCs, annotate the genes within these clusters, and provide a putative chemical structure for the product.
- The pulvomycin BGC was identified as a trans-AT PKS cluster based on the presence of characteristic genes encoding PKS modules lacking integrated AT domains and the presence of discrete AT-encoding genes.

# Visualizations Experimental Workflow for Pulvomycin BGC Identification



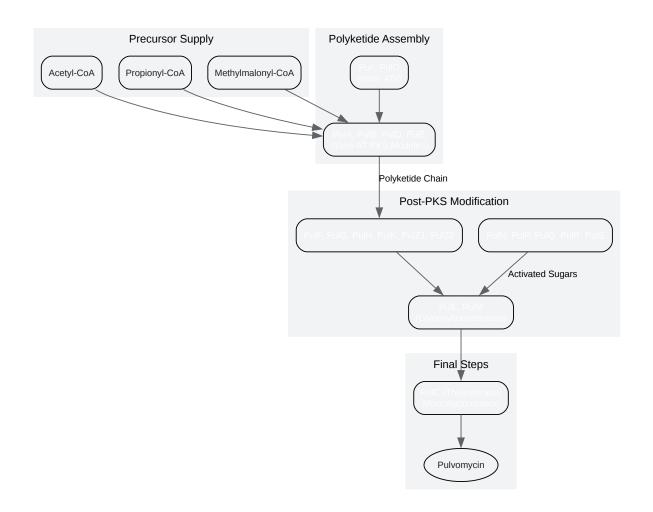


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Caption: Workflow for the identification of the pulvomycin biosynthetic gene cluster.

# **Proposed Biosynthetic Pathway of Pulvomycin**





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Caption: Proposed biosynthetic pathway for pulvomycin.

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### References

- 1. pubs.acs.org [pubs.acs.org]
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  [https://www.benchchem.com/product/b1230896#identifying-the-pulvomycin-biosynthetic-gene-cluster]

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